molecular formula C6H2ClF2NO2 B1357387 5-Chloro-1,2-difluoro-3-nitrobenzene CAS No. 169468-81-9

5-Chloro-1,2-difluoro-3-nitrobenzene

Cat. No.: B1357387
CAS No.: 169468-81-9
M. Wt: 193.53 g/mol
InChI Key: GCVQFKJDKCXAPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2-difluoro-3-nitrobenzene typically involves the nitration of 1,2-difluoro-3-chlorobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

C6H3ClF2+HNO3C6H2ClF2NO2+H2O\text{C6H3ClF2} + \text{HNO3} \rightarrow \text{C6H2ClF2NO2} + \text{H2O} C6H3ClF2+HNO3→C6H2ClF2NO2+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions helps in achieving high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-1,2-difluoro-3-nitrobenzene is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique functional groups make it a versatile building block for complex organic molecules .

Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Chloro-1,2-difluoro-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s electrophilic nature allows it to participate in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-Chloro-2,3-difluoro-5-nitrobenzene
  • 2-Chloro-1,3-difluoro-5-nitrobenzene
  • 1,2-Dichloro-5-fluoro-3-nitrobenzene

Comparison: 5-Chloro-1,2-difluoro-3-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and functional group compatibility .

Properties

IUPAC Name

5-chloro-1,2-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVQFKJDKCXAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597116
Record name 5-Chloro-1,2-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169468-81-9
Record name 5-Chloro-1,2-difluoro-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169468-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-chloro-3,4-difluoro-2-nitroaniline (3.30 g, 15.8 mmol) in concentrated sulfuric acid (8.3 mL) was stirred at rt for 3 h and was then cooled to 0° C. A solution of sodium nitrite (1.3 g, 18.8 mmol) concentrated sulfuric acid (6.7 mL) was added slowly followed by phosphoric acid (85%, 15 mL) added drop wise. A dark brown precipitate formed, and the resulting slurry was stirred for 1 h at 0° C. A suspension of copper(I) oxide (2.4 g, 30 mmol) and sodium hypophosphite hydrate (5.6 g, 64 mmol) in water (6.7 mL) was then added slowly with the temperature remaining at 0° C. Substantial gas evolution was observed during the addition. When the reaction was complete, the mixture was diluted with water and ether. Celite was added to help adsorb insoluble solids. The mixture was filtered, and the filtrate was partitioned. The organic phase was dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography (90% hexanes: 10% ethyl acetate) to provide the desired 5-chloro-1,2-difluoro-3-nitrobenzene (1.62 g, 8.4 mmol, 53% yield) as a yellow crystalline solid. 1H NMR (400 MHz, CDCl3): 7.88 (m, 1H), 7.53 (m, 1H); GCMS for C6H2ClF2NO2: 193 (M+).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
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solvent
Reaction Step One
Quantity
6.7 mL
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reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four
Quantity
5.6 g
Type
reactant
Reaction Step Five
Name
Quantity
6.7 mL
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solvent
Reaction Step Five
Quantity
2.4 g
Type
catalyst
Reaction Step Five

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